Chemical structure and properties of 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole
Chemical structure and properties of 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole
Initiating Inquiry on Oxadiazole
I'm currently breaking down the request: focusing on the specific chemical, 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole. I'm noting the desired content type – a technical guide or whitepaper – which will influence my approach. My initial analysis is centered on outlining the key information areas required.
Defining Target Audience and E-E-A-T
I'm now honing in on the target audience – researchers, scientists, and drug development folks – to tailor the content appropriately. I've broken down editorial considerations. The piece will have full control, and I've focused on ensuring E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) is thoroughly addressed. I am thinking about how to build trust by including self-validating protocols and citations.
Defining the Compound
I've zeroed in on the specifics: it's 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole (CAS: 1165931-63-4). Its molecular formula is C6H8N2O. Structurally, it's that oxadiazole ring with a cyclopropyl group attached at the 3-position and a methyl at the 5-position.
Defining the Scope
I'm focused on framing this technical guide on 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole. My priority is to deliver comprehensive information to researchers, scientists, and drug development professionals. I'm aiming for full editorial control to best present this data, and I'm avoiding rigid templates to offer a fresh and more engaging style. I want to convey it in a readable and useful way.
Structuring the Guide
I'm now devising a logical structure for the technical guide, prioritizing clarity. My current focus centers on integrating E-E-A-T principles to explain the causal reasoning behind experimental choices and to ensure self-validating protocols. I'm preparing for the detailed citation implementation, including in-text references with links and a complete references section. Data presentation will incorporate structured tables to concisely summarize quantitative data, accompanied by detailed, step-by-step methodologies for the experimental protocols. Furthermore, I've decided on mandatory visualization with Graphviz (DOT language), utilizing specific high-contrast color palettes for clarity. Finally, I've created the introductory section and physicochemical property section.
Detailing the Synthesis
I'm now detailing the synthesis of the oxadiazole, focusing on experimental protocols. I'm building it step-by-step, including precursors like cyclopropanecarboximidamide and acetic anhydride. I'm focusing on the causal reasoning for each reagent (O-acylation then cyclodehydration), aiming for a clear workflow diagram with Graphviz.
Analyzing Bioisosteres
Elaborating the Protocol
I'm now detailing the experimental procedures, focusing on precursor synthesis, particularly hydroxycyclopropanecarboximidamide. I'm carefully outlining each step in the O-acylation reaction (acetic anhydride/acetyl chloride), aiming to build a clear workflow diagram, starting with the amidoxime. Then I'll focus on the target protein interaction for bioisosteres, and metabolism pathway diagrams.
Visualizing Bioactivity
I'm now focusing on illustrating the drug's bioactivity using Graphviz. I've mapped the high affinity binding of the drug to its target, with a visualization highlighting the metabolism's resistance to hydrolysis and the downstream signaling effects, such as reduced leukotrienes. I'm employing the specified color palette and contrast rules for clarity.
Justifying the Chemistry
I'm now detailing the rationale behind specific synthetic choices, particularly focusing on the amidoxime and acylating agents. I'm elaborating on why temperature and solvent conditions are used for cyclodehydration and aromatization. I'm moving forward to create the two tables summarizing key data and literature references.
Citing Recent Research
I'm now integrating recent research, specifically citing "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery" (DOI: 10.3390/ph13060111) and "Bioisosterism: 1,2,4-Oxadiazole Rings" (DOI: 10.1002/cmdc.202200638). I'm focusing on their relevance to bioisosteres and drug discovery applications. I'm prioritizing direct DOI links for accurate and permanent citations in the references.
Drafting the Content
I'm now drafting the technical guide content, starting with a comprehensive title that highlights the chemical structure, synthesis, and bioisosteric properties of 3-Cyclopropyl-5-methyl-1,2,4-oxadiazole. I've initiated the executive summary, emphasizing its role as a key building block and bioisostere. I'm leveraging BenchChem's resources and ACS Publications to flesh out the synthesis and SAR of similar compounds, and I'm ensuring detailed structure, synthesis, and bioisosteric properties. I'll maintain careful citations.
Describing the Compound
I'm now detailing the physicochemical properties of the title compound within the whitepaper. I'm focusing on the 1,2,4-oxadiazole ring structure, its inherent hydrolytic stability, and its potential to act as a hydrogen bond acceptor to mimic carbonyl groups without degradation. I've compiled the data in a table with its chemical name, CAS number, molecular formula and weight, and critical structural features.
Defining the Protocol
I'm now detailing the experimental procedures, specifically the two-step synthesis method. I'm focusing on the reaction conditions for N-hydroxycyclopropanecarboximidamide and the acetic anhydride/acetyl chloride reaction. I'm building a clear workflow, including a solvent like toluene for optimal thermal energy during the cyclodehydration step.
Refining the Synthesis
I'm now refining the synthesis protocol to specify water removal. I'm focusing on using a Dean-Stark apparatus for azeotropic water removal to drive the reaction towards the desired aromatized product. I'm adding detailed steps for O-acylation, including base usage (TEA), intermediate isolation, and the cyclodehydration step using toluene and a Dean-Stark trap. I'm finalizing the purification steps.
Visualizing Compound Synthesis
I'm now integrating a Graphviz diagram to represent the two-step synthesis of the compound. I'm focusing on clarity to depict the workflow, from amidoxime formation through cyclodehydration, with detailed labels for reagents and reaction conditions like acetic anhydride/acetyl chloride, TEA, and toluene.
Analyzing Bioisosteric Replacement
I'm currently summarizing the benefits of using a 1,2,4-oxadiazole as a bioisostere. I'm focusing on the improved pharmacokinetic profile resulting from enhanced stability compared to esters and amides. I've included an example table that quantitatively compares the properties of the parent compound (ester/amide) and its 1,2,4-oxadiazole bioisostere. I'm also describing the introduction of a cyclopropyl group that further improves membrane permeability.
Illustrating Biological Effects
I'm now detailing the pharmacological impact, specifically the binding affinity for a target protein with the 1,2,4-oxadiazole. I've built a Graphviz diagram that illustrates the high affinity binding to its target, and contrasts the resistance to hydrolysis, using the specific color palettes and contrast rules. I've added a table comparing the IC50 values. I've also incorporated the downstream signaling effects of sustained target modulation.
Finalizing the Document
Citing Literature Sources
I'm now integrating the final literature citations into the guide. I've included references to Demkowicz (2020), Astolfi (2024), and ACS Publications (2015), ensuring proper formatting and direct links for accurate attribution. I've verified each citation and made certain that it is correctly integrated with the existing text and diagrams.
Refining the Diagrams
I'm now refining the Graphviz diagrams to meet the specified color palette and contrast rules, ensuring clarity and readability. I've standardized color assignments for nodes and edges, using blue for processes, yellow for intermediates, and green for final products, with appropriate text contrast. I'm focusing on the synthesis workflow for the compound.
Visualizing the Synthesis
I'm now integrating a Graphviz diagram to clearly depict the detailed reaction pathway. I'm focusing on the first step, from the amidoxime to the O-acylated intermediate, and then the critical cyclodehydration step. I am paying close attention to the specific reagents, solvents (e.g., toluene), and conditions, highlighting the use of the Dean-Stark apparatus.
Refining the Diagrams
I'm now refining the diagrams to visually represent the compound's pharmacological impact and improved metabolic stability, highlighting high affinity binding and resistance to hydrolysis. I'm focusing on the clarity of the diagram and integrating it with the previous synthesis workflow to convey the entire process. I've focused on clarity with the addition of text.
Justifying Reagent Choices
I'm now detailing the rationale for the selection of acetyl chloride as the acylating agent, because it dictates the methyl group on the C5 substituent. I'm focusing on the reasons for choosing toluene as the solvent for cyclodehydration; its boiling point enables optimal thermal energy. Finally, I'm elaborating on temperature control to avoid degradation. I'm also confirming the validity of key references.
Formatting Citations
I'm now focusing on implementing proper in-text and reference list formatting with markdown links to ensure DOI integrity and direct linking to the source material. I will follow the instructions for in-text citations, and will include a complete "References" section at the end of the guide. I'll prioritize working URLs to maintain link integrity for future users. I'm focusing on ensuring these links work for the citations I've added.
